molecular formula C19H23N7O B2401287 6-(4-(((6-环丁基嘧啶-4-基)氧基)甲基)哌啶-1-基)-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 2310011-98-2

6-(4-(((6-环丁基嘧啶-4-基)氧基)甲基)哌啶-1-基)-[1,2,4]三唑并[4,3-b]哒嗪

货号 B2401287
CAS 编号: 2310011-98-2
分子量: 365.441
InChI 键: RYOOEYLHMRPFIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和抗组胺活性

已合成与给定分子结构类似的化合物,并评估了它们的抗组胺活性和对嗜酸性粒细胞浸润的抑制作用。例如,一系列具有环胺的[1,2,4]三唑并[1,5-b]哒嗪和咪唑并[1,2-b]哒嗪表现出有效的抗组胺活性,某些化合物显示出对致敏豚鼠皮肤嗜酸性粒细胞浸润的显着抑制作用 (Gyoten 等,2003)

雄激素受体下调

用于治疗晚期前列腺癌的化合物的开发包括三唑哒嗪衍生物的合成。对基本结构的修饰导致发现了临床候选药物,如 AZD3514,它正在评估用于治疗去势抵抗性前列腺癌 (Bradbury 等,2013)

抗糖尿病药物开发

对三唑并哒嗪-6-基取代哌嗪的研究发现了潜在的抗糖尿病药物。已合成这些化合物并评估了它们的二肽基肽酶-4 (DPP-4) 抑制潜力,显示出显着的促胰岛素活性 (Bindu 等,2019)

新型治疗剂

对三唑并三嗪和三唑并嘧啶的双环哌嗪衍生物的进一步研究表明,一些类似物对腺苷 A2A 受体表现出高亲和力和选择性,可能为帕金森病提供治疗选择 (Peng 等,2004)

作用机制

Target of Action

Related compounds have been shown to target bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

Similar compounds have been shown to inhibit bromodomains , which could potentially disrupt protein-protein interactions and alter gene expression.

Biochemical Pathways

Bromodomain inhibition can affect various pathways related to gene expression .

Pharmacokinetics

Related compounds have been shown to have improved affinity, selectivity, and microsomal stability .

Result of Action

Bromodomain inhibition can potentially disrupt protein-protein interactions and alter gene expression .

属性

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-15(3-1)16-10-19(21-12-20-16)27-11-14-6-8-25(9-7-14)18-5-4-17-23-22-13-26(17)24-18/h4-5,10,12-15H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOOEYLHMRPFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。